REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([I:12])=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][N:3]=1.CC(C[AlH]CC(C)C)C>ClCCl>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][OH:7])=[CH:10][C:11]=1[I:12]
|
Name
|
|
Quantity
|
335 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=O)OC)C=C1I
|
Name
|
|
Quantity
|
1.61 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with addition of MeOH (1 mL) dropwise at 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a CELITE® pad
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate and dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto SiO2 which
|
Type
|
CUSTOM
|
Details
|
was purified by a flash column
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=N1)CO)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 68 mmol | |
AMOUNT: MASS | 204 mg | |
YIELD: CALCULATEDPERCENTYIELD | 5643.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |